N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Overview
Description
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is a complex organic compound characterized by the presence of a quinoline ring substituted with a methylthio group at the 6-position and a hexylthio group at the 2-position of the decanoic acid amide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide typically involves multi-step organic reactions. The starting material is often a quinoline derivative, which undergoes a series of functional group transformations to introduce the methylthio and hexylthio substituents. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the methylthio group via nucleophilic substitution reactions using methylthiol and appropriate leaving groups.
Amidation: Formation of the amide bond through the reaction of decanoic acid derivatives with amines under dehydrating conditions.
Thioether Formation: Introduction of the hexylthio group through thioetherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide can undergo various chemical reactions, including:
Oxidation: The methylthio and hexylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thioether groups may enhance lipophilicity, facilitating membrane permeability and intracellular accumulation. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Thioether-Containing Compounds: Molecules with thioether groups but different core structures.
Uniqueness
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is unique due to the specific combination of a quinoline ring with both methylthio and hexylthio substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKUIKBYWMJMS-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159183 | |
Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134991-85-8 | |
Record name | N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134991858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.